molecular formula C17H18N2O6S B11502852 4-[(methoxycarbonyl)amino]tetrahydrothien-3-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

4-[(methoxycarbonyl)amino]tetrahydrothien-3-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No.: B11502852
M. Wt: 378.4 g/mol
InChI Key: KKIKJHGWFJNGAX-UHFFFAOYSA-N
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Description

4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE is a complex organic compound that features a thiolane ring and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE typically involves multiple steps. One common approach is to start with the preparation of the thiolane ring, followed by the introduction of the isoindole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiolanes with additional hydrogen atoms.

Scientific Research Applications

4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiolane and isoindole moieties.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE involves its interaction with specific molecular targets. The thiolane ring and isoindole moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE
  • 4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE

Uniqueness

What sets 4-[(METHOXYCARBONYL)AMINO]THIOLAN-3-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE apart from similar compounds is its unique combination of a thiolane ring and an isoindole moiety. This structural feature imparts specific chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C17H18N2O6S

Molecular Weight

378.4 g/mol

IUPAC Name

[4-(methoxycarbonylamino)thiolan-3-yl] 3-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C17H18N2O6S/c1-24-17(23)18-12-8-26-9-13(12)25-14(20)6-7-19-15(21)10-4-2-3-5-11(10)16(19)22/h2-5,12-13H,6-9H2,1H3,(H,18,23)

InChI Key

KKIKJHGWFJNGAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1CSCC1OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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